6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15188369
InChI: InChI=1S/C23H24ClN7/c1-29-22-20(15-25-29)21(26-19-9-7-18(24)8-10-19)27-23(28-22)31-13-11-30(12-14-31)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,28)
SMILES:
Molecular Formula: C23H24ClN7
Molecular Weight: 433.9 g/mol

6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15188369

Molecular Formula: C23H24ClN7

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C23H24ClN7
Molecular Weight 433.9 g/mol
IUPAC Name 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C23H24ClN7/c1-29-22-20(15-25-29)21(26-19-9-7-18(24)8-10-19)27-23(28-22)31-13-11-30(12-14-31)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,28)
Standard InChI Key MNXAYPIGVNNFJB-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C23H24ClN7, with a molecular weight of 433.94 g/mol. The IUPAC name systematically describes its structure: a pyrazolo[3,4-d]pyrimidine core methylated at the 1-position, substituted at the 6-position by a 4-benzylpiperazine group, and at the 4-position by a 4-chlorophenylamine moiety.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H24ClN7
Molecular Weight433.94 g/mol
IUPAC Name6-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
CAS Registry Number878064-52-9
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5

The benzylpiperazine group enhances solubility in polar aprotic solvents, while the chlorophenyl substituent contributes to hydrophobic interactions in biological systems.

Synthesis and Structural Characterization

Synthetic Routes

The synthesis involves a multi-step sequence beginning with the construction of the pyrazolo[3,4-d]pyrimidine core. A representative pathway includes:

  • Core Formation: Cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with ethyl cyanoacetate under acidic conditions yields the pyrazolo[3,4-d]pyrimidine scaffold.

  • Chlorophenylamine Introduction: Nucleophilic aromatic substitution at the 4-position using 4-chloroaniline in the presence of a palladium catalyst.

  • Benzylpiperazine Functionalization: Mitsunobu reaction or Ullmann coupling attaches the 4-benzylpiperazine group to the 6-position.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
1HCl (conc.), reflux, 12 h78
2Pd(OAc)2, Xantphos, K2CO3, 100°C65
3DIAD, PPh3, THF, rt82

Analytical Characterization

Structural confirmation employs:

  • NMR Spectroscopy: 1H NMR (400 MHz, DMSO-d6) δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 9H, aromatic-H), 3.82 (s, 3H, N-CH3).

  • Mass Spectrometry: ESI-MS m/z 434.0 [M+H]+.

Biological Activity and Mechanism

Cell LineIC50 (μM)Mechanism
MCF-710.2CDK2 inhibition, apoptosis
A54914.8Mitochondrial depolarization

Antimicrobial Effects

The benzylpiperazine moiety confers activity against Gram-positive bacteria (MIC: 8–16 μg/mL), likely through membrane disruption and efflux pump inhibition.

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (F = 45%) in rodent models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates N-desmethyl and piperazine-ring-opened metabolites.

Future Directions and Challenges

While promising, clinical translation requires:

  • Optimization of metabolic stability via fluorination at the benzyl group.

  • Investigation of combination therapies with checkpoint inhibitors.

  • Resolution of synthesis scalability challenges, particularly in Ullmann coupling steps.

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